molecular formula C8H9ClN2O2 B1403039 Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate CAS No. 944899-56-3

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

Cat. No. B1403039
M. Wt: 200.62 g/mol
InChI Key: BWWVNTAOLMMBDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate involves several chemical transformations . For instance, it has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is C8H9ClN2O2 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions. For example, it has been reported that the methylthio group in this compound can be displaced by cyanide ion . This reaction may be a general one, as 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is used in the synthesis of heterocyclic compounds. A study by Abignente et al. (1984) demonstrates the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates via reaction with ethyl 2-chloroacetoacetate and 2-aminopyrimidines (Abignente et al., 1984).

2. Anti-Inflammatory and Anti-Microbial Activity

Research on pyrimidine derivatives, including ethyl 2-(chloromethyl)pyrimidine-4-carboxylate, has indicated potential anti-inflammatory and antimicrobial activities. A study conducted by Dongarwar et al. (2011) synthesized derivatives that exhibited significant antibacterial, antifungal, and anti-inflammatory properties (Dongarwar et al., 2011).

3. Development of Novel Pyrimidines

The compound is pivotal in synthesizing novel pyrimidines, as demonstrated in a study by Eynde et al. (2001), where ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates were used to produce new pyrimido[1,2-a]pyrimidines (Eynde et al., 2001).

4. Application in Organic Chemistry

In organic chemistry, this compound is used for various synthesis processes. For instance, a study by And & McKee (1979) describes a multi-step synthesis process starting from ethyl acetopyruvate and nitroacetamide, leading to the creation of complex pyrido[3,4-d]pyrimidines (And & McKee, 1979).

5. Intermediate in Pharmaceutical Synthesis

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate serves as an intermediate in synthesizing various pharmaceutical compounds. Ogurtsov & Rakitin (2021) illustrate its use in preparing 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, an intermediate for substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

properties

IUPAC Name

ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWVNTAOLMMBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745213
Record name Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

CAS RN

944899-56-3
Record name Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OO Stepaniuk, TV Rudenko, BV Vashchenko… - Tetrahedron, 2019 - Elsevier
Two protocols for synthesis of series of low-molecular-weight di- and tri-substituted pyrimidines bearing a functional group at the 4th position, which rely on a base-mediated …
Number of citations: 10 www.sciencedirect.com

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